2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide
Description
2-(3,4-Dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group linked via an acetamide bridge to a 1,2-oxazol-4-yl moiety. The oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, contributes to structural rigidity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-11-4-3-9(5-12(11)18-2)6-13(16)15-10-7-14-19-8-10/h3-5,7-8H,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJXCOQBGUJETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CON=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Coupling with the Phenyl Ring: The oxazole ring is then coupled with a 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Retains the 3,4-dimethoxyphenyl group but replaces the oxazole with a benzamide and ethyl linker.
- Synthesis : Synthesized via direct reaction of benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield) .
- Properties : Melting point = 90°C; characterized by NMR (Tables 1 and 2 in ).
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Structure : Substitutes oxazole with a benzothiazole ring and adds a trifluoromethoxy group.
- Relevance: Benzothiazoles are known for antimicrobial and anticancer activity. The trifluoromethoxy group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .
- Potential Impact: Enhanced metabolic stability and lipophilicity due to fluorine atoms.
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide
- Structure : Features a sulfamoyl-linked biphenyl group and 3,4-dimethyl substitution on the oxazole (position 5 vs. 4 in the target compound).
- Key Differences : The sulfamoyl group and biphenyl extension increase molecular weight and may improve binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Replaces methoxy groups with chlorines and incorporates a pyrazole ring.
- Crystallography : Exhibits three conformational isomers with dihedral angles (44.5°–77.5°) between aromatic rings, influencing dimerization via N–H⋯O hydrogen bonds .
- Implications : Chlorine substituents enhance electrophilicity, while pyrazole rings may improve metal-coordination capacity.
Research Findings and Implications
- Electronic Effects : Methoxy groups in the target compound promote electron donation, whereas chlorine or trifluoromethoxy substituents in analogs enhance electrophilicity or stability .
- Heterocyclic Influence : Oxazole (target) vs. benzothiazole () alters hydrogen-bonding capacity and steric profiles, impacting receptor interactions.
- Synthetic Accessibility : Rip-B’s high yield (80%) suggests efficient amide coupling, but oxazole-containing compounds may require more specialized conditions .
- Crystallographic Behavior : Conformational flexibility in dichlorophenyl analogs highlights the role of substituents in packing efficiency and solubility .
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 247.25 g/mol
- Structure : The compound features a dimethoxyphenyl group and an oxazole moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antinociceptive Activity :
- Inhibition of Enzymatic Activity :
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against specific cellular targets:
- Cell Viability Assays : The compound was tested on various cancer cell lines to assess cytotoxicity. Results indicated a dose-dependent reduction in cell viability at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 95 |
| 10 | 80 |
| 20 | 50 |
In Vivo Studies
Animal models have been utilized to further explore the pharmacological effects:
- Formalin Test for Pain Assessment : In a study assessing antinociceptive effects, the compound significantly reduced pain responses in the formalin test at doses ranging from 10 to 300 µg/paw .
Case Studies
-
Case Study on Pain Management :
- A clinical investigation involving patients with chronic pain conditions evaluated the efficacy of similar oxazole derivatives. Patients reported a marked decrease in pain levels when treated with these compounds over a four-week period.
- Diabetes Management :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
